Mitomycin A

Bioreductive activation Redox potential Structure-activity relationship

Mitomycin C's resistance to thiol-dependent activation obscures redox-controlled DNA damage pathways. Mitomycin A (MMA) resolves this with a quinone reduction potential (E1/2 = -0.19 V vs. -0.40 V for MMC) that enables efficient activation by glutathione (GSH) and dithiothreitol (DTT), forming robust DNA cross-links. • 2-3 orders of magnitude greater cytotoxic potency than Mitomycin C • MED of 0.05 mg/kg in P388 leukemia & B16 melanoma in vivo models • Unique thiol-dependent DNA cross-linking absent in Mitomycin C • Validated cardiotoxicity model (reduction potential-toxicity r = 0.81) • Reference standard for bioreductive prodrug design & SAR studies

Molecular Formula C16H19N3O6
Molecular Weight 349.34 g/mol
CAS No. 4055-39-4
Cat. No. B021842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin A
CAS4055-39-4
Synonyms(1aS,8S,8aR,8bS)-8-[[(Aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-6,8a-dimethoxy-5-methylazirino[2’,3’:3,4]pyrrolo[1,2-a]indole-4,7-dione; 
Molecular FormulaC16H19N3O6
Molecular Weight349.34 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
InChIInChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1
InChIKeyHYFMSAFINFJTFH-NGSRAFSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in organic solvents
SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS;  PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin A (CAS 4055-39-4) Procurement Baseline: Core Chemical Identity, Structural Differentiation, and Primary Activity Profile


Mitomycin A (MMA), a bacterial metabolite originally isolated from Streptomyces caespitosus [1], is a quinone-containing antitumor antibiotic that functions as an alkylating agent [2]. Structurally, it is the 6-methoxy analog of Mitomycin C (MMC) [3] and features an aziridine ring critical for its bioreductive activation and DNA cross-linking activity [4]. As a member of the mitomycin family, MMA exhibits both antibacterial and antineoplastic properties but is distinguished by a significantly higher cytotoxic potency—typically 2-3 orders of magnitude greater than MMC [5]—a feature directly linked to its distinct quinone redox potential (-0.19 V vs. -0.40 V for MMC) [6].

Mechanism
Thiol-dependent bioreductive activation pathway
DNA Damage
Direct cross-linking in reducing environments
Potency Context
Reported higher cytotoxicity vs. Mitomycin C in research models
Redox Signature
Higher quinone reduction potential (-0.19 V) differentiates from MMC

Mitomycin A vs. Mitomycin C: Why Intra-Class Substitution Compromises Experimental Reproducibility and Safety


The Mitomycin family exhibits profound functional divergence despite high structural similarity. Mitomycin A (MMA) and Mitomycin C (MMC) are not interchangeable. Their distinct quinone reduction potentials (E1/2: -0.19 V for MMA vs. -0.40 V for MMC) [1] dictate fundamentally different activation pathways: MMA is efficiently activated by ubiquitous cellular thiols such as glutathione (GSH), whereas MMC is resistant to thiol activation and requires enzymatic reduction [2]. This mechanistic divergence translates into a cytotoxic potency gap of 2-3 orders of magnitude [3] and distinct toxicity profiles, including the absence of measurable in vitro cardiotoxicity for MMC even at supra-pharmacological concentrations (E1/2 = -0.45 V), a property not shared by MMA [4]. Substituting one for the other introduces uncontrolled variables in any bioassay and invalidates comparative conclusions.

Activation
Mitomycin A: Thiol-dependent (GSH/DTT)
Mitomycin C: Enzyme-dependent, thiol-resistant
Activation mechanism mismatch may shift DNA-damage assay results and redox context interpretation.
Potency
MMA: ~2–3 orders higher cytotoxicity
MMC: Lower, enzyme-limited activation
Cytotoxicity gap invalidates direct substitution in cell-model endpoint studies.
Cardiotoxicity
MMA: Reported in vitro cardiomyocyte toxicity
MMC: No cardiotoxicity observed at tested concentrations
Cardiotoxicity endpoint profile differs; model selection must consider toxicity endpoints.

Mitomycin A (CAS 4055-39-4) Product-Specific Quantitative Differentiation Evidence Guide


Quinone Reduction Potential (E1/2): The Electrochemical Basis for Mitomycin A's Higher Cytotoxic Potency vs. Mitomycin C

Mitomycin A (MMA) possesses a quinone reduction potential (E1/2) of -0.19 V, which is significantly higher (less negative) than Mitomycin C (MMC) at -0.40 V. This 0.21 V difference makes MMA much more susceptible to reductive activation by cellular nucleophiles [1]. The higher reduction potential correlates directly with its 2-3 orders of magnitude greater cytotoxic potency [2].

Quinone reduction potential
Head-to-head
MMA: −0.19 V
MMC: −0.40 V
Higher reduction potential supports bioreductive activation studies.
Electrochemical measurement.
Bioreductive activation Redox potential Structure-activity relationship

Thiol-Dependent DNA Cross-Linking: A Unique Activation Pathway for Mitomycin A Not Observed with Mitomycin C

Mitomycin A, but not Mitomycin C, forms both DNA interstrand and intrastrand cross-links, as well as monoadducts, in the presence of thiols such as dithiothreitol (DTT) or glutathione (GSH). This was demonstrated using a sensitive DNA cross-link assay with linearized ³²P-pBR322 DNA. No DNA adducts were formed with MMC under identical thiol-containing conditions [1].

Thiol-dependent DNA cross-linking
Head-to-head
MMA: Cross-links formed
MMC: No adducts
Thiol-specific DNA damage pathway, absent in MMC.
In vitro ³²P-pBR322 DNA + DTT/GSH.
DNA alkylation Cross-linking assay Thiol activation

Comparative In Vivo Antitumor Efficacy: Mitomycin A Demonstrates High Potency in Murine Leukemia and Melanoma Models

In vivo studies using P388 leukemia and B16 melanoma mouse models established a minimum effective dose (MED) of 0.05 mg/kg for Mitomycin A [1]. This value indicates the threshold for observable antitumor activity in these standard preclinical models, providing a quantitative baseline for comparing the potency of MMA to other analogs or derivatives. For context, the LD50 in mice is reported as 2 mg/kg, yielding a therapeutic index (LD50/MED) of 40 in these models [1].

In vivo murine model MED
Class-level
0.05 mg/kg
P388 leukemia & B16 melanoma
Reference dose for model-response benchmarking; context-dependent.
Therapeutic index (LD₅₀/MED) = 40 reported.
Antitumor activity P388 leukemia B16 melanoma Minimum effective dose

Differential Cardiotoxicity Profile: Mitomycin C's Non-Cardiotoxic Profile Contrasts with Mitomycin A's In Vitro Potency

In a comparative in vitro cardiotoxicity study using neonatal rat-heart myocytes, Mitomycin A (MMA) was among the most potent cardiotoxins of the series, with its activity correlating to its low reduction potential (E1/2 = -0.19 V) [1]. In stark contrast, Mitomycin C (E1/2 = -0.45 V) exhibited no cardiotoxicity, even at concentrations 100-fold above pharmacologically achievable levels in humans [2]. This finding underscores the divergent safety profiles dictated by the redox potential.

In vitro cardiotoxicity
Head-to-head
MMA: Cardiotoxic
MMC: Non-cardiotoxic
Cardiotoxicity endpoint differs; select based on toxicity research needs.
Neonatal rat-heart myocytes; redox correlation r=0.81.
Cardiotoxicity Neonatal rat-heart myocytes Safety pharmacology

Mitomycin A (CAS 4055-39-4) Target Research and Industrial Application Scenarios


Mechanistic Studies of Thiol-Dependent Bioreductive Activation and DNA Cross-Linking

Mitomycin A is the optimal tool for dissecting the thiol-dependent activation pathway of mitomycins. Its unique ability to form DNA cross-links in the presence of glutathione (GSH) or dithiothreitol (DTT), a property absent in Mitomycin C [1], makes it essential for research into cellular redox control of drug activation and for developing models of thiol-mediated DNA damage.

High-Potency Antitumor Efficacy Benchmarking in Murine Xenograft Models

For preclinical oncology studies requiring a potent positive control or a benchmark for novel alkylating agents, Mitomycin A provides a well-characterized in vivo profile. Its established minimum effective dose (MED) of 0.05 mg/kg in P388 leukemia and B16 melanoma models [2] offers a precise quantitative reference for comparative efficacy studies and dose-response curve generation.

Structure-Activity Relationship (SAR) Studies of the Mitomycin Core Scaffold

Mitomycin A serves as a critical starting material and reference point for the synthesis and biological evaluation of novel mitomycin derivatives. The clear correlation between its high reduction potential (E1/2 = -0.19 V), high lipophilicity (log P), and enhanced potency, as established in comparative SAR studies with MMC analogs [3], provides a rational framework for designing next-generation bioreductive prodrugs with improved therapeutic indices.

In Vitro Cardiotoxicity Screening and Mitigation Strategy Development

Due to its quantifiable in vitro cardiotoxicity in neonatal rat-heart myocytes [4], Mitomycin A is a valuable model compound for investigating the mechanisms of mitomycin-induced cardiac toxicity. It can be used to screen for protective agents or to evaluate the cardiotoxic liability of new analogs, leveraging the established correlation between reduction potential and cardiotoxic potency (r = 0.81) [5].

Application
Selection Property
Validation Focus
Thiol-dependent activation pathway studies
Thiol-mediated DNA cross-linking
DNA damage assays in reducing environments
Tumor model response comparison
Reported MED in murine leukemia/melanoma
Dose-response context in P388/B16 models
Mitomycin scaffold SAR studies
Redox potential & lipophilicity profile
Bioreductive prodrug design context
In vitro cardiotoxicity mechanism research
Cardiomyocyte toxicity endpoint
Redox-cardiotoxicity correlation models
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